Product packaging for Manganese desferioxamine(Cat. No.:CAS No. 125892-49-1)

Manganese desferioxamine

Cat. No.: B143401
CAS No.: 125892-49-1
M. Wt: 612.6 g/mol
InChI Key: WAFWWLWTBYOLHW-UHFFFAOYSA-N
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Description

Contextualizing Desferrioxamine within Siderophore Chemistry

Desferrioxamine B (DFOB) is a naturally occurring siderophore, a small, high-affinity iron-chelating molecule secreted by various microorganisms, such as the bacterium Streptomyces pilosus. researchgate.netwikipedia.org Siderophores play a crucial role in the survival of these organisms by scavenging essential iron (Fe³⁺) from their environment, where it often exists in insoluble forms. wikipedia.orgbiorxiv.org The primary function of siderophores like DFOB is to bind with ferric iron and transport it back into the microbial cell. wikipedia.org

DFOB is classified as a hydroxamate siderophore, characterized by the presence of hydroxamic acid functional groups that act as ligands to chelate the iron ion. wikipedia.org Specifically, DFOB is a hexadentate ligand, meaning it has six donor atoms that can coordinate with a central metal ion, forming a highly stable octahedral complex. researchgate.netmdpi.com This structural feature is key to its potent iron-binding capabilities. While renowned for its iron chelation, the broader field of siderophore chemistry also investigates the interaction of these molecules with other metal ions, leading to the study of compounds like manganese desferrioxamine. biorxiv.org

Overview of Desferrioxamine’s Ligand Properties and Metal Binding Affinities in Academic Inquiry

The desferrioxamine B molecule possesses three hydroxamic acid groups and a terminal primary amino group. mdpi.com The hydroxamic groups are the primary sites for metal ion coordination. mdpi.com In academic research, the interaction of DFOB with various metal ions beyond iron has been a subject of detailed investigation.

The formation of the manganese desferrioxamine complex, specifically with manganese(III), has garnered considerable attention. ontosight.ai Research has shown that DFOB can form a stable complex with Mn(III). researchgate.netacs.org The stability of this complex is significant, with studies indicating that the affinity of DFOB for Mn(III) is comparable to its affinity for Fe(III). acs.org This has important implications in biogeochemical processes where both manganese and iron are present. researchgate.netacs.org

The formation of the Mn(III)-DFOB complex can occur through the air-oxidation of Mn(II) when chelated by DFOB. acs.org The stability of this Mn(III) complex is pH-dependent; it is notably stable in the pH range of 7.0 to 11.3. acs.org However, at a pH below 7.0, the complex tends to decompose. acs.org

Spectral studies and low-temperature electron spin resonance (ESR) have been employed to characterize the manganese desferrioxamine complex, with some research suggesting the manganese exists in a tetravalent state (MnIV) rather than the more commonly described trivalent state (MnIII). nih.gov The complex has also been noted for its potential catalytic activities, including superoxide (B77818) dismutase (SOD) activity. nih.gov The catalytic rate constant for the SOD activity of the manganese desferrioxamine complex has been measured at 1.7 x 10⁶ M⁻¹ s⁻¹. nih.gov

The binding affinity of desferrioxamine is not limited to iron and manganese. It is known to chelate other metal ions, including aluminum. wikipedia.orgdrugbank.com The stability constants for DFOB complexes with various divalent and trivalent metal ions have been determined through potentiometric and spectrophotometric methods. These studies provide a quantitative measure of the strength of the interaction between DFOB and different metal ions.

Table 1: Stability Constants (logβ) of Desferrioxamine B (DFOB) with Various Metal Ions

Metal Ion logβ of M(DFOB) logβ of M(HDFOB)
Mn(II) 10.7 18.0
Fe(II) 11.3 18.2
Ni(II) 11.3 18.4
Cu(II) 14.1 21.6
Zn(II) 11.8 19.1
Fe(III) 30.6 32.5
Al(III) 22.0 -
Ga(III) 28.3 30.3

Data sourced from various studies and compiled for comparative purposes. The stability constants can vary with experimental conditions.

Interactive Data Table

Generated html

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H45MnN6O8-3 B143401 Manganese desferioxamine CAS No. 125892-49-1

Properties

CAS No.

125892-49-1

Molecular Formula

C25H45MnN6O8-3

Molecular Weight

612.6 g/mol

IUPAC Name

N-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-(5-aminopentyl)-N'-oxidobutanediamide;manganese

InChI

InChI=1S/C25H45N6O8.Mn/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h2-20,26H2,1H3,(H,27,33)(H,28,34);/q-3;

InChI Key

WAFWWLWTBYOLHW-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Mn]

Canonical SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Mn]

Synonyms

manganese desferioxamine
manganese desferrioxamine
manganese-desferrioxamine complex
Mn(III) desferrioxamine B complex
MnDF

Origin of Product

United States

Coordination Chemistry of Manganese Desferrioxamine Complexes

Structural Elucidation of Manganese-Desferrioxamine Complexation Modes

The structural characteristics of manganese-desferrioxamine complexes are fundamental to understanding their reactivity and stability. Elucidation of these structures involves determining the binding stoichiometry and applying theoretical models like ligand field theory to describe the electronic configuration of the manganese ion.

Experimental evidence from various analytical techniques has consistently shown that both Mn(II) and Mn(III) predominantly form 1:1 complexes with desferrioxamine B. acs.orgnih.govnih.gov Electrospray ionization mass spectrometry (ESIMS) has been a key technique in confirming this stoichiometry. For the Mn(III)-desferrioxamine B complex, a peak at an m/z of 613.26 is consistent with a 1:1 complexation. nih.gov Similarly, base and redox titrations have been used to determine the conditional stability constants for 1:1 DFOB complexes with both Mn(II) and Mn(III). acs.orgnih.gov

While 1:1 stoichiometry is the norm for desferrioxamine B, it is worth noting that other siderophores can exhibit different binding ratios with manganese. For instance, mass spectral data for manganese putrebactin (B1255006) have shown peaks corresponding to 1:2 and 2:3 Mn:putrebactin complexation. nih.gov

Table 1: Stoichiometry of Manganese-Siderophore Complexes

Siderophore Manganese Ion Stoichiometry (Mn:Siderophore) Method of Determination
Desferrioxamine B Mn(III) 1:1 Electrospray Ionization Mass Spectrometry (ESIMS) nih.gov
Desferrioxamine B Mn(II), Mn(III) 1:1 Base and Redox Titrations acs.orgnih.gov

Ligand field theory provides a framework for understanding the electronic structure and properties of transition metal complexes. In the case of manganese-desferrioxamine, it helps to explain the observed magnetic properties and the stability of the different oxidation states of manganese.

The Mn(III) ion has a d4 electronic configuration. Magnetic susceptibility measurements for the Mn(III)-desferrioxamine B complex yield a magnetic moment of approximately 4.85 Bohr magnetons (BM). nih.gov This value is consistent with a high-spin d4 configuration, where the four d-electrons occupy separate orbitals, leading to a significant number of unpaired electrons and thus paramagnetic behavior. nih.gov The application of ligand field theory to the octahedral environment created by the three hydroxamate groups of desferrioxamine B explains the splitting of the d-orbitals into t2g and eg sets. For a high-spin Mn(III) complex, the ligand field splitting energy (Δo) is smaller than the electron pairing energy, resulting in the electronic configuration (t2g)3(eg)1.

The charge on the metal ion is a key factor influencing the field splitting. libretexts.org As the oxidation state of manganese increases from Mn(II) to Mn(III), the increased charge on the metal ion leads to a larger ligand field splitting. libretexts.orgufl.edu This increased splitting contributes to the stability of the Mn(III) state when complexed with a strong-field ligand like desferrioxamine B.

Thermodynamic and Kinetic Stability of Manganese-Desferrioxamine Complexes

The stability of manganese-desferrioxamine complexes is a critical factor in their environmental and biological significance. This stability is quantified by conditional stability constants and is influenced by environmental factors such as pH and ionic strength.

The complexation of Mn(II) with desferrioxamine B is the initial step in the formation of the more stable Mn(III) complex in the presence of an oxidant like molecular oxygen. acs.orgnih.gov The conditional stability constants for various protonated forms of the Mn(II)-DFOB complex have been determined through base titrations at 25°C in 0.1 M NaCl. acs.orgnih.gov

Table 2: Conditional Stability Constants for Mn(II)-Desferrioxamine B Complexes

Mn(II)-DFOB Species log K
MnH2DFOB+ 6.8 (± 0.2)
MnHDFOB 12.0 (± 0.1)
MnDFOB- 16.2 (± 0.2)

Data from Duckworth and Sposito (2005) determined at 25°C in 0.1 M NaCl. acs.orgnih.gov

The Mn(III)-desferrioxamine B complex is notably stable. researchgate.net The conditional stability constant for the protonated Mn(III) complex, Mn(III)HDFOB+, has been determined to be significantly high, indicating a strong binding affinity between Mn(III) and the desferrioxamine B ligand.

Table 3: Conditional Stability Constant for the Mn(III)-Desferrioxamine B Complex

Mn(III)-DFOB Species log K
Mn(III)HDFOB+ 29.9

Data from Duckworth et al. (2009). researchgate.net

This high stability constant underscores the ability of desferrioxamine B to stabilize the otherwise unstable Mn(III) ion in aqueous solutions. acs.org

The stability of manganese-desferrioxamine complexes is highly dependent on the pH of the solution. The Mn(III)HDFOB+ complex is particularly stable within a pH range of 7.0 to 11.3. acs.orgnih.gov Below a pH of 7.0, the complex undergoes decomposition through an internal electron transfer mechanism, which results in the formation of Mn(II) and oxidized products of desferrioxamine B. acs.orgnih.gov At a pH greater than 11.3, the complex degrades via disproportionation, yielding Mn(II) and solid manganese dioxide (MnO2). acs.orgnih.gov This defined range of pH stability has important implications for the biogeochemical cycling of manganese in natural environments. acs.orgnih.gov

Ionic strength also plays a role in the stability of metal-siderophore complexes. While specific studies on the effect of ionic strength on manganese-desferrioxamine are limited, it is a general principle in coordination chemistry that increasing ionic strength can affect the activity of ions in solution and thus influence the measured conditional stability constants. ucf.edu For instance, studies on the complexation of desferrioxamine B with other metal ions have been conducted at controlled ionic strengths, such as 0.7 M NaClO4, to mimic seawater conditions, highlighting the importance of this parameter. frontiersin.orgfrontiersin.org

Solution Equilibria and Speciation of Manganese-Desferrioxamine Systems

The interaction between manganese and the siderophore desferrioxamine B (DFOB or DFO) in aqueous environments is characterized by complex, pH-dependent equilibria. The speciation of the resulting manganese-desferrioxamine complexes is critical for understanding the biogeochemical cycling of manganese. researchgate.netacs.org

Protonation Equilibria of Desferrioxamine in the Presence of Manganese

Desferrioxamine B is a hexadentate ligand featuring three hydroxamic acid groups and a terminal amine, all of which are subject to protonation. nih.govresearchgate.net The presence of manganese ions, particularly Mn(II) and Mn(III), influences these protonation equilibria by competing with protons for the DFO binding sites. acs.orgacs.org

The complexation of Mn(II) with DFO is a stepwise process. nih.gov Studies have identified stability constants for three distinct Mn(II)-DFO species. acs.orgacs.org The formation of these complexes is highly dependent on pH. In acidic conditions, DFO is heavily protonated, hindering manganese binding. As the pH rises, deprotonation of the hydroxamic acid groups facilitates the coordination of Mn(II). nih.gov

The formation of Mn(III)-DFO complexes is also a significant part of the system's chemistry. The Mn(III)HDFOB⁺ complex, for instance, can be readily formed through the air-oxidation of Mn(II)-DFO. acs.orgacs.org This Mn(III) complex is notably stable within a pH range of approximately 7.0 to 11.3. acs.orgacs.orgsci-hub.se However, it decomposes at pH values below 7.0 through an internal electron transfer, which yields Mn(II) and oxidized DFO products. acs.orgacs.orgmdpi.com Above pH 11.3, the complex degrades via disproportionation, producing Mn(II) and solid manganese dioxide (MnO₂). acs.orgsci-hub.se

The following table presents the conditional protonation constants for Desferrioxamine B (DFOB), which are essential for modeling these equilibria.

Distribution Diagrams of Manganese-Desferrioxamine Species Across Environmental pH Ranges

Distribution diagrams are used to visualize the relative concentrations of different manganese-desferrioxamine species as a function of pH. These diagrams reveal the dominant species under various environmental conditions.

At a pH below 6.5, the dominant aqueous species is typically Mn²⁺, as high proton concentrations effectively compete with manganese for DFO binding sites. researchgate.netacs.org This suggests a reductive dissolution pathway when DFO interacts with manganese oxides under these conditions. researchgate.netacs.org

In the circumneutral to alkaline pH range (pH > 6.5), ligand-promoted dissolution becomes the more dominant pathway. researchgate.netacs.org The aqueous Mn(III)HDFOB⁺ complex is a stable and significant species in this range, particularly between pH 7.0 and 11.3. acs.orgsci-hub.seacs.org This stability has important implications for the biogeochemical cycling of manganese in natural waters and soils. researchgate.netacs.org

However, the stability of Mn(III)-DFO complexes is sensitive to pH. For example, the Mn(III) complex with desferrioxamine B has a half-life of about 24 hours at pH 6 but less than an hour at pH 5.7, decomposing via internal electron transfer. mdpi.com Above pH 11.3, disproportionation leads to the formation of Mn(II) and manganese oxides. acs.orgsci-hub.se

The speciation is also influenced by the ligand-to-metal ratio and the presence of other substances. For instance, in the presence of manganese oxides, the concentration of Mn-DFOB can decrease over time, indicating instability. escholarship.org

The following table summarizes the predominant manganese species in a manganese-desferrioxamine system across various pH ranges, based on available research.

Table of Compounds Mentioned

Redox Activity and Biogeochemical Cycling of Manganese Desferrioxamine

Mechanisms of Manganese(II) Oxidation to Manganese(III) Promoted by Desferrioxamine

The oxidation of dissolved Mn(II) to the less soluble Mn(III) is a critical step in the environmental cycling of manganese. While the abiotic oxidation of Mn(II) by molecular oxygen is kinetically slow at circumneutral pH, the presence of ligands like desferrioxamine B can significantly promote this process. scispace.comescholarship.org This section explores the kinetics and electron transfer pathways of this ligand-promoted oxidation.

Air-Oxidation Kinetics of Mn(II)-Desferrioxamine Complexes

The air-oxidation of Mn(II) in the presence of desferrioxamine B (DFOB) to form a stable Mn(III)HDFOB⁺ complex has been shown to follow pseudo-first-order kinetics. acs.orgnih.gov The reaction rate is dependent on the concentration of dissolved oxygen and a linear combination of the concentrations of three distinct Mn(II)-DFOB species. acs.orgnih.gov The formation of the Mn(III)HDFOB⁺ complex is readily achieved through this air-oxidation process. acs.orgnih.gov

The stability of the resulting Mn(III)HDFOB⁺ complex is highly pH-dependent. It remains stable within a pH range of 7.0 to 11.3. acs.orgnih.gov This stability is a key factor in its persistence and transport in many natural water systems. However, outside this pH range, the complex undergoes further reactions. At a pH below 7.0, it decomposes through internal electron transfer, which results in the reduction of Mn(III) back to Mn(II) and the oxidation of the DFOB ligand. acs.orgnih.gov Conversely, at a pH greater than 11.3, the complex degrades via disproportionation, yielding Mn(II) and solid MnO₂. acs.orgnih.gov

The second-order rate coefficients for the oxidation of the Mn(II)-DFOB complexes are notably one to two orders of magnitude smaller than the rate coefficient for the oxidation of the hydrolytic species Mn(OH)₂⁰. acs.org Siderophores can indirectly promote the oxidation of Mn(II) by providing a negative charge from the ligand to the Mn(II) ion, which lowers the activation energy for oxidation and facilitates electron transfer from Mn(II) to O₂. researchgate.net

Table 1: Air-Oxidation Kinetics of Mn(II)-Desferrioxamine Complexes

ParameterValue/ObservationReference
Reaction KineticsPseudo-first-order acs.orgnih.gov
Rate DependenceDependent on O₂ concentration and a linear combination of the concentrations of three Mn(II)-DFOB species acs.orgnih.gov
Stable pH Range for Mn(III)HDFOB⁺7.0 - 11.3 acs.orgnih.gov
Decomposition at pH < 7.0Internal electron transfer yielding Mn(II) and oxidized DFOB acs.orgnih.gov
Degradation at pH > 11.3Disproportionation yielding Mn(II) and solid MnO₂ acs.orgnih.gov
Comparison of Rate CoefficientsSecond-order rate coefficients for Mn(II)-DFOB oxidation are 1-2 orders of magnitude smaller than for Mn(OH)₂⁰ oxidation acs.org

Electron Transfer Pathways within Manganese-Desferrioxamine Systems

The electron transfer processes within the manganese-desferrioxamine system are central to its redox activity. The oxidation of Mn(II) to Mn(III) by O₂ is facilitated by the formation of an inner-sphere complex with desferrioxamine. tandfonline.com This complex formation is crucial because the direct outer-sphere electron transfer from the hydrated Mn(II) ion, Mn(H₂O)₆²⁺, to O₂ is symmetry forbidden. tandfonline.com The ligand, in this case, desferrioxamine, replaces water molecules in the coordination sphere, providing a pathway for electron transfer.

Once the Mn(III)-DFOB complex is formed, it can participate in further electron transfer reactions. As mentioned, at pH values below 7, the complex undergoes internal (intramolecular) electron transfer from the desferrioxamine ligand to the Mn(III) center. acs.orgnih.govresearchgate.net This results in the reduction of Mn(III) to Mn(II) and the generation of oxidized desferrioxamine products. acs.orgnih.govresearchgate.net This process highlights the dual role of desferrioxamine, acting initially as a promoter of oxidation and subsequently as a reductant for the newly formed Mn(III).

The bonding between the reactants in an inner-sphere process is thought to involve an "end-on" bonding of O₂ to the metal with a bent M-O-O bond angle. tandfonline.com While two-electron transfers are possible for manganese, they typically require multinuclear Mn complexes. tandfonline.com For the oxidation of Mn(H₂O)₆²⁺ by O₂, one-electron transfers are more probable. tandfonline.com

Reductive and Non-Reductive Dissolution of Manganese-Bearing Minerals by Desferrioxamine

Desferrioxamine B is not only involved in the homogeneous oxidation of Mn(II) but also plays a significant role in the dissolution of solid-phase manganese minerals, such as manganite (γ-MnOOH). This dissolution can proceed through both reductive and non-reductive pathways, fundamentally altering the fate and transport of manganese in the environment.

Manganite Dissolution Mechanisms in the Presence of Desferrioxamine B

Research has shown that desferrioxamine B (DFOB) can dissolve manganite through two distinct mechanisms: reductive and non-reductive dissolution. researchgate.netnih.gov The dominant pathway is highly dependent on the pH of the surrounding environment. researchgate.netnih.gov

At a pH greater than 6.5, the primary mechanism is a non-reductive, ligand-promoted dissolution. nih.gov In this pathway, the DFOB molecule adsorbs to the manganite surface, forming a surface complex. This complexation weakens the Mn-O bonds within the mineral structure, leading to the detachment of Mn(III) as a soluble Mn(III)HDFOB⁺ complex. nih.gov The rate of this non-reductive dissolution is directly proportional to the surface concentration of the adsorbed DFOB. nih.gov

Conversely, at a pH below 6.5, the dissolution of manganite in the presence of DFOB is predominantly a reductive process. nih.gov In this acidic environment, the primary aqueous product is Mn²⁺, indicating that the Mn(III) in the manganite has been reduced. nih.gov This suggests an internal electron transfer from the ligand to the structural Mn(III) upon complexation at the mineral surface.

Influence of Environmental Conditions on Dissolution Pathways

The primary environmental factor governing the pathway of manganite dissolution by desferrioxamine is pH, as detailed above. However, other conditions can also influence the process. The presence of other minerals, for example, can impact the mobilization of manganese. In mixed mineral systems containing both manganite and iron(III) oxyhydroxides like lepidocrocite and 2-line ferrihydrite, the mobilization of Mn-DFOB can be affected. nih.gov The initial rates of Mn-DFOB mobilization from manganite were not significantly affected by lepidocrocite but decreased in the presence of 2-line ferrihydrite. nih.gov

Furthermore, while the mobilization rates of Mn-DFOB from manganite did not show significant variation with pH changes between 7.0 and 7.5, the mobilization rates of Mn(II) did decrease with increasing pH. nih.gov This is attributed to a slower rate of manganite reduction and increased adsorption of Mn(II) onto the mineral surfaces at higher pH. nih.gov The presence of Fe(III) oxyhydroxides can also lead to the decomposition of Mn(III)-DFOB complexes through ligand exchange, where the iron competes for and displaces manganese from the desferrioxamine complex, leading to the precipitation of Mn(III). nih.gov

Table 2: Manganite Dissolution by Desferrioxamine B under Varying Conditions

Environmental ConditionObservationReference
pH > 6.5Dominantly non-reductive, ligand-promoted dissolution. Rate is proportional to surface-adsorbed DFOB. nih.gov
pH < 6.5Dominantly reductive dissolution, yielding Mn²⁺. nih.gov
Presence of LepidocrociteInitial rates of Mn-DFOB mobilization from manganite are not significantly affected. nih.gov
Presence of 2-line FerrihydriteDecreases the initial rate of Mn-DFOB mobilization from manganite. nih.gov
Increasing pH (7.0 to 7.5)Mn(II) mobilization rates from manganite decrease. nih.gov

Role of Manganese-Desferrioxamine Complexes in Environmental Manganese Speciation

The formation of stable, soluble Mn(III)-desferrioxamine complexes has profound implications for the speciation and biogeochemical cycling of manganese in the environment. acs.orgnih.govnih.gov Historically, aqueous Mn(III) was considered a transient and unimportant species due to its tendency to rapidly disproportionate or precipitate. However, the discovery that strong ligands like desferrioxamine can stabilize Mn(III) in solution has led to a re-evaluation of its role. acs.orgnih.govnih.govacs.org

These stable Mn(III)-DFOB complexes can be transported over significant distances in soil and aquatic systems, influencing the spatial distribution of manganese. acs.orgnih.gov The formation of these complexes effectively increases the mobility of manganese, preventing its immediate precipitation as manganese oxides. This has a cascading effect on the redox chemistry of the surrounding environment, as the Mn(III) complex itself can act as both an oxidant and a reductant. tandfonline.com

The interaction with other elements and minerals is also a key aspect of their environmental role. For instance, the competition between manganese and iron for desferrioxamine can limit iron bioavailability in some systems. nih.gov The decomposition of Mn(III)-DFOB complexes in the presence of iron minerals can lead to the mobilization of Mn(II) and the precipitation of Mn(III), thereby redistributing manganese within the soil or sediment profile. nih.gov Ultimately, the redox cycling of manganese facilitated by desferrioxamine and other similar ligands is a critical process that influences the fate of not only manganese but also other redox-sensitive elements like carbon, sulfur, and nitrogen. acs.orgnih.gov

Persistence and Reactivity of Aqueous Mn(III)-Desferrioxamine Species in Natural Waters and Soils

Recent research has highlighted that aqueous Mn(III) complexes with high-affinity ligands, such as the microbially produced siderophore desferrioxamine B, can be surprisingly persistent in soil and aquatic environments. acs.orgacs.orgnih.gov The formation and stability of the Mn(III)HDFOB+ complex have been the subject of detailed investigation.

The Mn(III)HDFOB+ complex can be formed through the air-oxidation of Mn(II)-DFOB complexes. acs.orgacs.orgnih.govacs.org This reaction follows pseudo-first-order kinetics. acs.orgnih.gov Another significant formation pathway is the dissolution of Mn(III)-bearing minerals like manganite (γ-MnOOH) in the presence of DFOB. researchgate.netnih.govacs.org This dissolution can occur through both reductive and nonreductive pathways. researchgate.netnih.govacs.org At a pH above 6.5, a nonreductive, ligand-promoted dissolution is the dominant mechanism. researchgate.netnih.govacs.org

The persistence of the aqueous Mn(III)HDFOB+ complex is highly dependent on pH. It is notably stable in the pH range of 7.0 to 11.3. acs.orgacs.orgnih.gov Within this range, and in the absence of reductants, the complex can remain stable for several weeks at 25°C. nih.govacs.org However, outside of this optimal pH range, the complex undergoes decomposition through different mechanisms. At a pH below 7.0, it decomposes via internal electron transfer, which results in the formation of Mn(II) and oxidized DFOB products. acs.orgacs.orgnih.gov The half-life of the complex decreases rapidly as the pH drops, being approximately 24 hours at pH 6 but less than an hour at pH 5.7. mdpi.com At a p[H+] greater than 11.3, the complex degrades through disproportionation, yielding Mn(II) and solid manganese dioxide (MnO2). acs.orgacs.orgnih.gov

The reactivity and stability of Mn(III)-DFOB are also influenced by the presence of other minerals in the environment. Studies have shown that the mobilization rate and stability of Mn(III)-DFOB depend on the type of manganese (hydr)oxide present. digitellinc.com For instance, mobilization rates from manganite are significantly faster than from birnessite. digitellinc.com Furthermore, the presence of Fe(III) (hydr)oxides, such as 2-line ferrihydrite, can suppress the mobilization of Mn(III)-DFOB and accelerate its decomposition. digitellinc.com

Stability and Decomposition of Mn(III)HDFOB+

ConditionOutcomeReference
pH 7.0–11.3Stable for several weeks acs.orgacs.orgnih.govnih.govacs.org
pH < 7.0Decomposes via internal electron transfer to Mn(II) and oxidized DFOB acs.orgacs.orgnih.gov
p[H+] > 11.3Degrades by disproportionation to Mn(II) and solid MnO₂ acs.orgacs.orgnih.gov
Presence of Fe(III) (hydr)oxidesSuppressed mobilization and accelerated decomposition digitellinc.com

Implications for Global Manganese Biogeochemical Cycles

The formation of persistent and mobile Mn(III)-desferrioxamine complexes has significant implications for the global biogeochemical cycling of manganese. Traditionally, manganese cycling was thought to be dominated by the soluble Mn(II) and insoluble Mn(IV) oxides. The recognition of stable, aqueous Mn(III) species introduces a crucial intermediate that can significantly influence the transport and redox transformations of manganese in the environment. researchgate.netnih.govacs.org

The ability of desferrioxamine B and other siderophores to dissolve Mn(III)-bearing minerals provides a mechanism for the mobilization of manganese from solid phases into the aqueous phase. researchgate.netnih.govacs.org This process can enhance the bioavailability of manganese for microorganisms that can utilize these complexes.

Furthermore, the stability of the Mn(III)HDFOB+ complex over a wide pH range allows for the transport of Mn(III) in natural waters and soil solutions. acs.orgacs.orgnih.gov This is particularly important as aqueous Mn(III) can act as both an oxidant and a reductant, participating in a variety of redox reactions that affect the cycling of other elements like carbon, nitrogen, and sulfur. acs.orgnih.govacs.org For example, aqueous Mn(III) complexes can oxidize organic compounds and metals. acs.org

The interplay between manganese and iron cycles is also impacted by the formation of these complexes. Siderophores like DFOB are primarily produced for iron acquisition. However, their strong interaction with Mn(III) suggests a competitive relationship that can influence the availability and cycling of both metals in terrestrial and aquatic ecosystems. digitellinc.com The formation of Mn(III)-siderophore complexes can limit the amount of siderophore available for iron chelation, potentially impacting microbial iron uptake.

Key Implications of Mn(III)-Desferrioxamine for Biogeochemical Cycles

ImplicationMechanismReference
Enhanced Manganese MobilizationLigand-promoted dissolution of Mn(III)-bearing minerals by DFOB. researchgate.netnih.govacs.org
Transport of Mn(III)Formation of the stable and soluble Mn(III)HDFOB+ complex. acs.orgacs.orgnih.gov
Influence on Other Elemental CyclesMn(III) complexes act as redox-active species, oxidizing organics and metals. acs.org
Interaction with Iron CycleCompetition between manganese and iron for chelation by siderophores. digitellinc.com

Interactions of Manganese Desferrioxamine with Cellular Systems: Preclinical and in Vitro Studies

Modulation of Manganese Transport and Intracellular Homeostasis by Desferrioxamine in Cell Models

The interaction between manganese (Mn) and the iron chelator desferrioxamine (DFO) in cellular systems is complex, primarily revolving around the shared transport mechanisms for divalent metals. DFO, by chelating iron, can induce a cellular state mimicking iron deficiency, which in turn significantly alters the transport and homeostasis of other metals, including manganese.

Desferrioxamine plays a crucial role in modulating the principal non-transferrin-bound iron uptake transporter, the Divalent Metal Transporter 1 (DMT1). In vitro studies have consistently demonstrated that DFO up-regulates the expression of DMT1 in various cell lines, including human neuroblastoma SH-SY5Y cells and rat primary astrocytes nih.govnih.gov. This effect is a direct consequence of iron chelation, which triggers cellular iron deficiency response pathways.

The heightened expression of DMT1 has a direct impact on manganese uptake. Since DMT1 is a primary transporter for manganese, its upregulation by DFO leads to enhanced manganese influx into the cells nih.govnih.gov. Research using the dopaminergic SH-SY5Y cell line has confirmed this relationship. Treatment with DFO was shown to significantly increase the protein levels of DMT1, which corresponded with an approximately 70% increase in the uptake of radiolabeled manganese (⁵⁴Mn) compared to control cells nih.gov. This DFO-induced increase in manganese transport suggests that conditions of iron deficiency, whether pharmacologically induced or pathological, can heighten cellular susceptibility to manganese accumulation nih.gov.

Cell LineTreatmentKey FindingsReference
SH-SY5YDesferrioxamine (DFO)Significantly increased protein levels of DMT1. nih.gov
SH-SY5YDesferrioxamine (DFO)Enhanced uptake of ⁵⁴Mn by approximately 70% compared to controls. nih.gov
Rat Primary AstrocytesDesferrioxamine (DFO)Up-regulated the expression of DMT1. nih.gov

This table summarizes the effects of Desferrioxamine on DMT1 expression and manganese uptake in different cell models based on preclinical research.

Once inside the cell, manganese is not uniformly distributed but is sequestered into specific intracellular compartments, with mitochondria being a primary site of accumulation mdpi.com. The mechanism of manganese transport into mitochondria is also linked to DMT1, which has been identified in the outer mitochondrial membrane biorxiv.org.

While direct studies on DFO's effect on manganese compartmentalization are limited, a clear inference can be drawn from its impact on DMT1. By increasing the expression of DMT1, including its mitochondrial isoform, DFO can indirectly influence the subcellular distribution of manganese. The increased cytosolic influx of manganese, coupled with the availability of DMT1 on the mitochondrial membrane, likely facilitates a greater sequestration of manganese within the mitochondria mdpi.combiorxiv.org. This elevated mitochondrial manganese concentration is a critical factor in the subsequent cellular responses and toxicities observed when cells are co-exposed to both manganese and DFO nih.govmdpi.com.

Cellular Responses to Manganese in the Presence of Desferrioxamine

The presence of desferrioxamine significantly alters cellular responses to manganese exposure. Contrary to what might be expected from a chelator, DFO often exacerbates manganese-induced cytotoxicity in vitro. This potentiation is primarily due to the increased intracellular manganese accumulation mediated by DFO-induced DMT1 upregulation nih.govnih.gov.

Manganese is a known mitochondrial toxicant, capable of impairing mitochondrial respiration and promoting dysfunction mdpi.comresearchgate.net. It can inhibit key enzymes within the mitochondria, such as those in the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS) nih.gov.

The co-incubation of cells with DFO and manganese has been shown to worsen these effects. In rat pheochromocytoma (PC12) cells, the presence of DFO exacerbated manganese-induced mitochondrial dysfunction nih.govresearchgate.net. This is attributed to the higher intracellular and, consequently, intramitochondrial manganese concentrations resulting from DFO's effect on DMT1 nih.gov. The increased manganese load on the mitochondria intensifies the inhibition of [Fe-S] cluster-containing enzymes like aconitase and Complex I, leading to a more severe bioenergetic collapse nih.gov.

Manganese exposure is known to activate several stress-related signal transduction pathways, including the mitogen-activated protein kinases (MAPKs) such as ERK1/2 plos.orgmdpi.com. Studies in immature rat striatal slices and other models show that manganese treatment leads to a dose-dependent increase in the phosphorylation of ERK1/2 plos.orgresearchgate.netresearchgate.net. This activation of MAPK pathways is often linked to oxidative stress, as antioxidants have been shown to reverse manganese-induced ERK1/2 phosphorylation plos.orgmdpi.com.

While no studies have directly investigated the tripartite interaction between DFO, manganese, and ERK1/2 phosphorylation, a potential synergistic effect can be postulated. Given that DFO enhances manganese uptake and can potentiate downstream toxic effects like endoplasmic reticulum (ER) stress, it is plausible that it would also enhance or prolong the activation of stress-response signaling cascades like the ERK pathway nih.gov.

Regarding cellular differentiation, DFO has been shown to affect the proliferation and metabolism of fibroblasts in culture, indicating an impact on cell division and function bohrium.comaminer.cn. However, these effects have not been studied in the specific context of manganese co-exposure.

The role of DFO in the context of manganese-induced oxidative stress is multifaceted and paradoxical. On one hand, DFO is an iron chelator and can act as an antioxidant by preventing iron from participating in the generation of highly reactive hydroxyl radicals nih.gov. Incubation with DFO has been reported to decrease the general toxicity of manganese in some instances nih.gov.

However, a significant body of evidence from in vitro studies points towards DFO exacerbating specific stress pathways in the presence of manganese. In SH-SY5Y cells, while manganese alone induces apoptosis through endoplasmic reticulum (ER) stress, this effect is significantly potentiated by DFO treatment nih.gov. The DFO-enhanced manganese uptake leads to increased levels of ER stress markers such as the glucose-regulated protein 94 (GRP94) and the pro-apoptotic C/EBP homologous protein (CHOP), as well as activation of caspase-12 and caspase-3 nih.gov. Therefore, while DFO may mitigate iron-specific oxidative stress, it appears to induce or amplify other critical stress and apoptotic pathways by increasing the intracellular burden of manganese nih.govnih.gov.

Cellular ResponseEffect of Manganese AloneEffect of Manganese + DesferrioxaminePutative MechanismReference
Mitochondrial Function Induces dysfunction; inhibits Complex I and aconitase.Worsens mitochondrial dysfunction and cell apoptosis.DFO increases intracellular Mn uptake, leading to higher mitochondrial Mn accumulation. nih.govnih.govresearchgate.net
ERK1/2 Phosphorylation Increases phosphorylation.Not directly studied; potentiation is plausible.Increased intracellular Mn may amplify stress signaling. plos.orgmdpi.com
Oxidative/ER Stress Induces oxidative stress and ER stress-mediated apoptosis.Potentiates ER stress and enhances apoptosis.DFO-mediated increase in Mn uptake amplifies ER stress pathways (GRP94, CHOP). nih.govnih.gov

This table provides a summary of key cellular responses to manganese in the presence and absence of Desferrioxamine, based on in vitro and preclinical findings.

Interplay with Iron Metabolism and Other Metal Homeostasis

The interaction of the manganese-desferrioxamine complex with cellular systems reveals a significant interplay with iron metabolism and the homeostasis of other essential metals. Desferrioxamine (DFO), a potent iron chelator, does not act in isolation on manganese. Instead, it initiates a cascade of cellular responses primarily linked to its high affinity for ferric iron (Fe³⁺), which in turn modulates the cellular handling of manganese (Mn) and other metal ions.

Competitive and Synergistic Effects of Desferrioxamine on Manganese and Iron Interactions within Cells

The relationship between manganese and iron at the cellular level is intricate, largely due to their shared transport pathways. The divalent metal transporter 1 (DMT1) is a key protein responsible for the cellular uptake of both iron and manganese. researchgate.netnih.gov The iron chelator desferrioxamine introduces competitive and synergistic dynamics to this relationship.

By chelating iron, DFO effectively creates a state of intracellular iron deficiency. This condition triggers a cellular response to increase iron uptake, which includes the upregulation of DMT1 expression. researchgate.net However, since DMT1 also transports manganese, its increased expression leads to a corresponding, and competitive, increase in manganese uptake. researchgate.net This competitive upregulation means that altering the cellular iron status with DFO directly impacts the cell's accumulation of manganese. nih.gov

This interaction leads to synergistic effects on cellular toxicity. In vitro studies using rat pheochromocytoma (PC12) cells have demonstrated that co-exposure to manganese and DFO results in a significant increase in cell death compared to exposure to manganese alone. researchgate.net This potentiation of manganese-induced toxicity is linked to the increased intracellular manganese concentration facilitated by DFO-induced DMT1 expression. researchgate.net Furthermore, the combination of DFO and manganese was found to exacerbate the suppression of mitochondrial function. researchgate.net

Table 1: Effect of Desferrioxamine (DfO) and Manganese (Mn) on PC12 Cells

TreatmentObserved EffectReference
Mn (0.3 mM) aloneBaseline level of cell death and caspase 3-like activity. researchgate.net
DfO (10 µM) + Mn (0.3 mM)Cell death almost doubled compared to Mn alone. researchgate.net
DfO (10 µM) + Mn (0.3 mM)Increased expression of both iron response element-positive and negative forms of DMT1. researchgate.net
DfO (10 µM) + Mn (0.3 mM)Additional 16% loss of ATP formation, indicating increased mitochondrial dysfunction. researchgate.net
DfO (10 µM) + Mn (0.3 mM)Enhanced phosphorylation of ERK1 and 2, stimulating neuronal differentiation. researchgate.net
DfO (10 µM) + Mn (0.3 mM)Attenuated the increase in caspase 3-like activity by approximately 50%. researchgate.net

Studies have shown that iron can inhibit the transport of manganese in PC12 cells, with an IC50 of approximately 20 µM. researchgate.net By sequestering iron, DFO removes this inhibitory effect, further promoting manganese uptake and its subsequent biological actions. researchgate.net Therefore, the cellular iron status is a critical determinant of manganese transport and toxicity, with DFO acting as a significant modulator of this interplay.

Broadening Impact of Desferrioxamine on Microbial Physiology and Multi-Metal Homeostasis

Desferrioxamine, a siderophore naturally produced by microorganisms like Streptomyces pilosus, plays a fundamental role in microbial iron acquisition. nih.govmdpi.com However, its influence extends beyond iron, affecting the broader landscape of microbial physiology and the homeostasis of multiple metal ions. nih.govnih.gov The ability of DFO to bind to a variety of metal cations means its presence can have wide-ranging effects on microbial cells. nih.govnih.gov

While DFO has an exceptionally high affinity for Fe³⁺, it can also form stable complexes with other trivalent metal ions such as aluminum (Al³⁺), gallium (Ga³⁺), and cobalt (Co³⁺), as well as some divalent metal ions. nih.govresearchgate.netresearchgate.net This promiscuity in metal binding can lead to significant alterations in the availability of essential trace metals for microbes. nih.gov

Transcriptomic studies on the marine bacterium Ruegeria pomeroyii revealed that exposure to DFO altered the expression of genes related not only to iron acquisition but also to the uptake and metabolism of other metals. nih.gov This suggests that DFO's impact on microbial physiology is more extensive than simply inducing an iron-deficient state. nih.gov The chelator can perturb the homeostasis of other metals, influencing various metabolic processes, including those related to amino acid and carbohydrate metabolism. nih.gov

Table 2: Metal Ions Complexed by Desferrioxamine B (DFOB) and Potential Physiological Impact

Metal IonBinding Affinity/StabilityPotential Impact on Microbial PhysiologyReference
Iron (Fe³⁺)Very high affinity and stability.Primary target; chelation induces iron-starvation response, affecting virulence and growth. nih.govnih.govdrugbank.com
Aluminum (Al³⁺)High stability.Can be effectively chelated, potentially altering cellular processes where aluminum is toxic. researchgate.netdrugbank.com
Gallium (Ga³⁺)High stability.Can be complexed and transported into cells via siderophore pathways, disrupting iron metabolism. researchgate.net
Cobalt (Co³⁺)Forms highly stable complexes, even more so than Fe³⁺.Competition for DFO binding could impact cobalt availability, an essential cofactor for some enzymes. nih.gov
Manganese (Mn³⁺)Forms a stable complex, readily formed by air-oxidation of Mn²⁺ in the presence of DFOB.May influence the biogeochemical cycling of manganese. acs.org
Copper (Cu²⁺)Medium stability.Chelation could affect enzymes requiring copper as a cofactor. researchgate.net
Zinc (Zn²⁺)Low stability.DFO's affinity for zinc can inactivate metallo-beta-lactamases, increasing antibiotic susceptibility. researchgate.netturkjps.org

In the context of host-pathogen interactions, this multi-metal chelation is a key component of "nutritional immunity," where the host restricts the availability of essential metals to invading microbes. Siderophores like DFO are central to the pathogen's strategy to overcome this limitation. However, the broad specificity of DFO can also be exploited. For instance, DFO has been shown to have a synergistic effect with certain antibiotics against resistant bacteria by disrupting mature biofilm formation, likely through the sequestration of metal ions essential for biofilm integrity and enzyme function. turkjps.org

The interaction of DFO with various metals can also influence bacterial virulence. While some bacteria can utilize DFO to acquire iron, others, like Campylobacter jejuni, cannot, making them susceptible to growth inhibition by DFO in iron-limited environments. mdpi.com Thus, the presence of DFO in a microbial environment can significantly shift the competitive landscape and physiological responses of different microbial species by altering the homeostasis of not just iron, but a suite of essential and toxic metals.

Advanced Characterization and Analytical Methodologies for Manganese Desferrioxamine Research

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are fundamental to understanding the nature of the manganese-desferrioxamine complex, offering detailed information on the manganese ion's electronic configuration and its coordination environment.

The Evans method is a nuclear magnetic resonance (NMR) spectroscopy-based technique used to determine the magnetic susceptibility of a paramagnetic substance in solution. nanalysis.comtruman.edu This measurement allows for the calculation of the effective magnetic moment (µeff), which is directly related to the number of unpaired electrons in the manganese ion, thereby revealing its oxidation state. nanalysis.com The presence of a paramagnetic species like a manganese complex causes a shift in the resonance frequency of an inert reference compound (e.g., tert-butanol) in the NMR spectrum. nanalysis.commsu.edu This shift (Δf) is proportional to the molar magnetic susceptibility (χm) of the complex. nanalysis.com

The molar magnetic susceptibility can be calculated using the following equation:

χm = Δf / (c * f)

where:

Δf is the change in frequency of the reference signal.

c is the concentration of the paramagnetic complex.

f is the spectrometer frequency.

From the molar magnetic susceptibility, the effective magnetic moment (µeff) is determined using the equation:

µeff = 2.828 * (χm * T)^1/2

where:

T is the absolute temperature in Kelvin.

Research on manganese complexes with hydroxamate siderophores, including desferrioxamine B and E, has utilized the Evans method to confirm the oxidation state of manganese. nih.gov Upon chelation with desferrioxamine at a pH above 7.1, Mn(II) is oxidized to Mn(III). nih.govnih.gov The experimentally determined magnetic moments for these complexes are consistent with a high-spin d⁴ Mn(III) electronic configuration. nih.govnih.gov

Table 1: Magnetic Moments of Manganese-Desferrioxamine Complexes Determined by the Evans Method
ComplexMeasured Magnetic Moment (µeff) [BM]Theoretical Spin-Only Moment (High-Spin d⁴ Mn(III)) [BM]Number of Unpaired ElectronsConclusion
Manganese(III)-Desferrioxamine B4.854.904Consistent with high-spin Mn(III) nih.govnih.gov
Manganese(III)-Desferrioxamine E4.844.904Consistent with high-spin Mn(III) nih.govnih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it highly suitable for studying manganese complexes. researchgate.net It provides information on the oxidation state, electronic structure, and coordination environment of the manganese ion. researchgate.net

Mn(II) Complexes : High-spin Mn(II) has a d⁵ electronic configuration (S=5/2) and typically exhibits a characteristic six-line EPR spectrum at X-band frequencies due to hyperfine coupling with the ⁵⁵Mn nucleus (I=5/2). researchgate.net Studies have suggested that desferrioxamine B is capable of chelating Mn²⁺ ions, which could be characterized by this technique. researchgate.net In some cases, such as with dinuclear Mn(II) centers, a more complex 11-line hyperfine pattern can be observed. cmu.edu

Mn(III) Complexes : High-spin Mn(III) has a d⁴ electronic configuration and is an integer spin system (S=2). nih.govnih.gov Such systems can be challenging to detect with conventional perpendicular-mode EPR at X-band frequencies due to large zero-field splitting (ZFS), which can render the complex "EPR silent". researchgate.netnih.gov However, parallel-mode EPR spectroscopy is often effective for detecting integer spin systems like Mn(III). nih.govacademie-sciences.fr An EPR signal for Mn(III) has been successfully detected in other biological complexes, like transferrin, using the parallel mode, with simulations providing insights into the coordination environment. nih.gov High-Frequency and -Field EPR (HFEPR) is another powerful technique for characterizing Mn(III) complexes, especially those with large ZFS. nih.gov

In the context of manganese-desferrioxamine research, EPR is used to confirm the oxidation state. For instance, in studies of manganese oxidation by siderophores, a low-intensity six-line X-band EPR signal was used to confirm the presence of residual high-spin d⁵ Mn(II), indicating incomplete oxidation. nih.gov

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of a specific element within a sample. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govacs.orgmdpi.com

The energy of the Mn K-edge (the 1s electron absorption edge) shifts to higher energies as the oxidation state of manganese increases. nih.govanl.gov This is because the increased effective nuclear charge in a higher oxidation state makes it more difficult to remove a core electron. anl.gov Furthermore, the shape and intensity of pre-edge features in the XANES spectrum, which arise from 1s to 3d electronic transitions, are sensitive to the coordination environment and symmetry of the manganese site. anl.govresearchgate.net

Table 2: General Correlation of Mn K-edge Position with Oxidation State
Manganese Oxidation StateRelative K-edge Energy PositionPre-edge Feature Characteristics
Mn(II)Lower EnergyIntensity and shape depend on coordination symmetry anl.gov
Mn(III)Intermediate EnergyA single broad peak can be associated with Jahn-Teller distorted MnO₆ octahedra researchgate.net
Mn(IV)Higher EnergyA double-peak structure can be indicative of Mn(IV) researchgate.net

Note: The exact energy positions are dependent on the specific ligand environment and reference compounds used.

Studies on the interaction of Mn-desferrioxamine with iron oxyhydroxides have employed Mn K-edge XANES to track the speciation of manganese. nih.gov These experiments revealed that in the presence of Fe(III) minerals, the Mn(III)-desferrioxamine complex can undergo a Mn-for-Fe exchange, with the released manganese precipitating as a Mn(III) oxide phase, a transformation clearly identifiable by the changes in the XANES spectra. nih.gov X-ray Fluorescence (XRF) is often used as the detection method for collecting XANES data, especially for dilute samples, by measuring the characteristic fluorescence emitted as the atom relaxes after core-electron excitation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of non-volatile, thermally labile molecules, including metal-ligand complexes. researchgate.netfrontiersin.org It allows for the transfer of intact complex ions from solution to the gas phase, enabling the direct determination of the complex's mass-to-charge ratio (m/z) and, consequently, its stoichiometry. nih.gov

In the study of manganese-desferrioxamine, ESI-MS has been instrumental in confirming the formation of 1:1 complexes. nih.govnih.gov For example, the mass spectra of Mn(III)-desferrioxamine B and Mn(III)-desferrioxamine E show prominent peaks corresponding to the [Mn(III) + DFB - 2H]⁺ and [Mn(III) + DFE - 2H]⁺ ions, respectively, confirming a 1:1 metal-to-ligand ratio. nih.govnih.gov

Table 3: ESI-MS Data for Manganese(III)-Desferrioxamine Complexes
ComplexObserved m/zInterpretationStoichiometry (Mn:Ligand)
Mn(III)-Desferrioxamine B613.26[Mn(III) + DFB - 2H]⁺1:1 nih.govnih.gov
Mn(III)-Desferrioxamine E653.26[Mn(III) + DFE - 2H]⁺1:1 nih.govnih.gov

Tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions, can provide further structural information. nih.govnih.gov For metal-siderophore complexes, collision-induced dissociation (CID) experiments often show fragmentation patterns involving the cleavage of the hydroxamate moieties, which are the primary metal-binding sites. nih.gov This technique can help confirm the coordination mode of the ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For the manganese-desferrioxamine system, NMR is used in several capacities.

Firstly, ¹H and ¹³C NMR are used to characterize the free desferrioxamine ligand, confirming its structure and purity before complexation studies. researchgate.net

Secondly, upon complexation with a diamagnetic metal ion (e.g., Al³⁺ or Ga³⁺), changes in the chemical shifts of the ligand's protons and carbons can be observed, providing detailed information about the coordination sites and the conformation of the ligand in the complex. researchgate.net These diamagnetic complexes can serve as structural analogs for the paramagnetic manganese complex.

Thirdly, when desferrioxamine complexes with a paramagnetic ion like Mn(II) or Mn(III), the NMR signals of the ligand become significantly broadened and shifted, as previously discussed in the context of the Evans method. nanalysis.com While this paramagnetic broadening complicates detailed structural analysis of the complex itself, the changes in the spectrum upon addition of manganese serve as clear evidence of complex formation.

Electrochemical and Titration Methodologies

Electrochemical and titration methods are employed to quantify the thermodynamic stability and formation kinetics of manganese-desferrioxamine complexes. These techniques provide crucial data such as stability constants, which describe the strength of the metal-ligand interaction.

Potentiometric titrations are a primary method for determining the protonation constants of the ligand and the stability constants of the resulting metal complexes. nih.govnih.gov By monitoring the pH of a solution containing the ligand and metal ion as a strong base or acid is added, the equilibria of complex formation can be modeled and quantified. nih.gov

Studies on the Mn(II) and Mn(III) complexes with desferrioxamine B (DFOB) have utilized both base and redox titrations to determine these thermodynamic parameters. msu.edu These experiments established stability constants for three different Mn(II)-DFOB species and one Mn(III)-DFOB species. msu.edu The research demonstrated that the Mn(III)HDFOB⁺ complex is readily formed by the air-oxidation of Mn(II)-DFOB and is stable over a pH range of 7.0-11.3. msu.edu Below pH 7.0, the complex decomposes via internal electron transfer, while above pH 11.3, it degrades through disproportionation. msu.edu Such studies are vital for understanding the speciation and persistence of manganese-desferrioxamine in various chemical and biological environments. Electrochemical methods, such as voltammetry, can also be employed to study the redox behavior of the manganese center within the complex and to investigate ligand exchange mechanisms. mdpi.com

Base and Redox Titrations for Conditional Stability Constant Determination

The stability of the manganese-desferrioxamine complex is a critical parameter that dictates its formation and persistence in various environments. Base and redox titrations are classical yet powerful methods for determining the conditional stability constants of metal-ligand complexes.

In a typical application for manganese-desferrioxamine, base titrations are conducted to ascertain the conditional protonation constants of desferrioxamine (DFOB) and the conditional stability constants for its complexes with manganese in its +2 oxidation state (Mn(II)). These experiments involve titrating a solution containing DFOB and Mn(II) with a standardized base, while monitoring the pH. The resulting titration data can be analyzed using computer programs like FITEQL to determine the stability constants for the various protonated and deprotonated forms of the Mn(II)-DFOB complexes.

Redox titrations are employed to determine the stability constant of the manganese(III)-desferrioxamine (Mn(III)HDFOB+) complex. This involves the air-oxidation of Mn(II)-DFOB to form the Mn(III) complex, with the reaction progress monitored over time. By understanding the kinetics of this oxidation, the stability of the Mn(III) complex can be inferred. Research has successfully utilized these titration methods to determine the stability constants for three Mn(II)-DFOB species and one Mn(III)-DFOB species in a 0.1 M NaCl solution at 25°C.

Below is an interactive data table summarizing the conditional stability constants for manganese-desferrioxamine complexes determined by titration methods.

SpeciesLog K
Mn(II)H2L+21.3 (± 0.2)
Mn(II)HL14.9 (± 0.1)
Mn(II)L-9.3 (± 0.2)
Mn(III)HL+31.8 (± 0.3)

Note: L represents the desferrioxamine ligand. The values are conditional stability constants determined in 0.1 M NaCl at 25°C.

Voltammetric Techniques for Manganese-Desferrioxamine Redox Properties

Voltammetric techniques, particularly cyclic voltammetry (CV), are indispensable for investigating the redox properties of metal complexes. While specific studies focusing solely on the voltammetry of manganese-desferrioxamine are not abundant in the literature, the principles of this technique can be readily applied to understand its redox behavior.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. For a manganese-desferrioxamine complex, CV could be used to probe the Mn(II)/Mn(III) and potentially the Mn(III)/Mn(IV) redox couples. The resulting voltammogram would provide information on the formal reduction potentials (E°') of these couples, the reversibility of the electron transfer processes, and the stability of the different oxidation states of the complex.

Studies on other manganese complexes have demonstrated the utility of CV in elucidating their electrochemical behavior. For instance, the investigation of Mn(II) and Co(II) dithiocarbamate (B8719985) complexes using CV revealed sequential single-electron transfer processes corresponding to the metal-centered quasi-reversible redox processes of Mn(II)/Mn(III) and Mn(III)/Mn(IV). Similarly, research on other manganese complexes has utilized CV to understand their oxidation-reduction mechanisms. The application of these established voltammetric methodologies to the manganese-desferrioxamine system would provide crucial insights into its redox chemistry, which is relevant to its biological and environmental interactions.

Chromatographic and Extraction Techniques for Speciation Analysis

Determining the different forms or "species" of manganese that may exist in the presence of desferrioxamine is crucial for understanding its bioavailability and toxicity. Chromatographic and extraction techniques are powerful tools for achieving this speciation analysis.

Ligand Exchange and Chromatographic Separation of Manganese-Desferrioxamine Complexes

Ligand exchange reactions can be coupled with chromatographic separation to analyze metal complexes. While direct applications to manganese-desferrioxamine are not extensively documented, the principles are well-established. Ligand exchange involves the displacement of one ligand by another in a metal complex. In the context of manganese-desferrioxamine, this could involve the exchange of desferrioxamine with another chelating agent, or the exchange of manganese with another metal ion.

Chromatographic techniques such as high-performance liquid chromatography (HPLC) can then be used to separate the different complex species. For instance, size-exclusion chromatography could separate manganese-desferrioxamine from free manganese or other manganese complexes based on size. Ion-exchange chromatography could separate species based on their charge. A study on the effect of ionic strength on the ligand exchange kinetics between a ferric citrate (B86180) complex and desferrioxamine B highlights the importance of understanding these reactions for speciation analysis.

Ionic Liquid-Liquid Extraction for Manganese Chelation Analysis

Ionic liquid-liquid extraction (ILLE) has emerged as a promising technique for the separation and preconcentration of metal ions. A specific method has been developed for the determination of manganese in rat blood samples that utilizes desferrioxamine as a chelator in conjunction with ILLE.

In this method, manganese in the blood sample is first chelated with desferrioxamine. Subsequently, a hydrophobic ionic liquid, 1-hexyl-3-methylimidazolium (B1224943) hexafluorophosphate (B91526) ([HMIM][PF6]), is added. After agitation and centrifugation, the manganese-desferrioxamine complex is extracted into the ionic liquid phase, which settles at the bottom. The manganese is then back-extracted from the ionic liquid into an acidic aqueous solution and quantified using flame atomic absorption spectrometry (F-AAS). This method has demonstrated good performance, with a defined linear range, a low limit of detection (LOD), and a significant enrichment factor.

The following table summarizes the key parameters of the ionic liquid-liquid extraction method for manganese chelation analysis.

ParameterValue
Ionic Liquid[HMIM][PF6]
Chelating AgentDesferrioxamine (DFO)
Analytical TechniqueFlame Atomic Absorption Spectrometry (F-AAS)
Linear Range25 - 180 µg L-1
Limit of Detection (LOD)6.5 µg L-1
Enrichment Factor19.92

Molecular and Cellular Biology Approaches

Understanding the biological consequences of manganese-desferrioxamine interactions requires the use of molecular and cellular biology techniques. These approaches can reveal how cells respond to perturbations in manganese levels and the presence of a strong chelator.

Transcriptomic Profiling in Response to Manganese-Desferrioxamine Perturbations

Transcriptomic profiling, often performed using techniques like RNA sequencing (RNA-Seq) or microarrays, allows for a global analysis of gene expression changes in response to a specific stimulus. While no studies have directly reported the transcriptomic profile of cells exposed to a combination of manganese and desferrioxamine, a significant body of research exists on the individual effects of these two agents.

Exposure of neuronal cells to toxic levels of manganese has been shown to alter the expression of a wide range of genes. RNA-Seq analysis of human neuroblastoma cells exposed to manganese revealed widespread effects on genes involved in the metabolism of reactive oxygen species, energy sensing, glycolysis, and protein homeostasis, including the unfolded protein response. Specifically, at toxic concentrations, there is an increased abundance of differentially expressed genes (DEGs) related to the mitochondrial oxidative phosphorylation pathway.

Desferrioxamine, as an iron chelator, is known to induce a gene expression signature characteristic of iron deficiency and hypoxia. Microarray analysis of cells treated with desferrioxamine has shown the upregulation of iron-regulated genes and hypoxia-inducible factor 1-alpha (HIF1α) target genes.

Based on these individual effects, it can be hypothesized that the transcriptomic response to a co-exposure of manganese and desferrioxamine would be complex. Desferrioxamine would likely induce genes related to iron homeostasis and HIF1α signaling. Simultaneously, it might mitigate some of the manganese-induced transcriptomic changes associated with metal-induced oxidative stress by chelating excess manganese. The resulting gene expression profile would reflect a combination of the cellular response to manganese exposure and the iron-chelating and manganese-chelating effects of desferrioxamine.

The table below summarizes key genes and pathways known to be affected by manganese and desferrioxamine individually, providing a basis for predicting the response to their combined perturbation.

PerturbationKey Affected GenesKey Affected Pathways
Manganese CYR61, BIK, IARS, OXSR1, XBP1, CXCR4Redox signaling, Cellular stress, Unfolded protein response, Transcriptional regulation, Mitochondrial oxidative phosphorylation
Desferrioxamine HIF1α target genes, Iron-regulated genesIron homeostasis, Hypoxia response

Proteomic Analysis of Protein Interactions and Modifications Induced by Manganese-Desferrioxamine

Proteomic analysis serves as a critical tool for elucidating the complex cellular responses to manganese-desferrioxamine. While direct proteomic studies on the manganese-desferrioxamine complex are not extensively available, a comprehensive understanding can be synthesized by examining the individual proteomic impacts of manganese and desferrioxamine. This approach allows for an informed perspective on the potential protein interactions and post-translational modifications that may be induced by their combined presence.

Manganese is a vital trace element, yet its excess can lead to significant cellular stress and neurotoxicity through mechanisms that include oxidative stress and mitochondrial dysfunction. Desferrioxamine, a well-established iron chelator, is also known to chelate other metals, including manganese, and independently influences cellular protein expression, primarily by inducing a state of iron deficiency. The co-exposure of cells to both manganese and desferrioxamine can therefore trigger a multifaceted proteomic response, reflecting both the direct effects of manganese and the indirect consequences of desferrioxamine-mediated metal chelation.

Protein Interactions Influenced by Manganese

Excess manganese exposure has been shown to alter the expression and interaction of a variety of proteins. These alterations are often linked to the cellular stress response and neurotoxic pathways. Proteomic studies have identified several key proteins and protein families that are particularly susceptible to manganese-induced changes.

For instance, studies on the effects of manganese on the brain proteome have revealed changes in proteins involved in glycolysis and other metabolic pathways. researchgate.net This suggests that manganese can disrupt cellular energy production. Furthermore, manganese exposure has been linked to an innate immune response within the brain, indicating an inflammatory component to its toxicity. researchgate.net

At the molecular level, manganese can directly interact with a variety of proteins, potentially altering their function. It has been shown to increase the concentration of protein-bound manganese in specific brain regions, such as the external globus pallidus. researchgate.net This binding can lead to conformational changes and even aggregation of proteins like α-synuclein, a process implicated in neurodegenerative diseases.

Protein Modifications Induced by Manganese

Beyond altering protein expression levels, manganese can also induce various post-translational modifications. A notable example is the phosphorylation of proteins. For instance, manganese has been found to increase the phosphorylation of tyrosine hydroxylase, an enzyme critical for dopamine (B1211576) synthesis. dartmouth.edu It can also dysregulate the phosphorylation of NMDA receptors, which are crucial for synaptic plasticity and memory. dartmouth.edu Such modifications can have profound effects on protein activity and signaling cascades within the cell.

The following table summarizes key proteins and their observed changes in response to manganese exposure based on proteomic and related studies.

Table 1: Proteins Affected by Manganese Exposure

Protein/Protein Class Organism/Cell Type Observed Effect Potential Consequence
Phosphoglycerate mutase 1 (PGAM1) Rat Brain (in vivo) Upregulation Altered glycolytic process
α-synuclein Neuronal cells (in vitro) Increased aggregation and fibril formation Neurotoxicity, protein misfolding
Tyrosine Hydroxylase (TH) PC12 cells (in vitro), Mouse Brain (in vivo) Decreased expression, increased phosphorylation Dysregulation of dopamine synthesis
NMDA Receptor Subunits Mouse Brain (in vivo) Reduced mRNA and protein levels, dysregulated phosphorylation Impaired synaptic plasticity and memory

Protein Interactions and Modifications Influenced by Desferrioxamine

Desferrioxamine's primary mode of action is the chelation of iron, which triggers a cellular response mimicking iron deficiency. This has significant downstream effects on the proteome. One of the most well-documented consequences is the upregulation of proteins involved in iron uptake, such as the transferrin receptor.

Desferrioxamine has also been shown to influence inflammatory responses. For example, in the context of atherosclerosis, desferrioxamine treatment has been found to reduce the gene expression of pro-inflammatory markers.

Recent research has also shed light on the role of desferrioxamine in modulating signaling pathways that control protein synthesis and degradation. Studies have shown that desferrioxamine can prevent muscle atrophy by reducing the expression of specific ubiquitin ligases, MuRF1 and atrogin-1, through the modulation of the AKT/FOXO3a signaling pathway.

Synergistic and Complex Interactions

The interaction between manganese and desferrioxamine at the proteomic level is likely to be complex. While desferrioxamine can chelate manganese, its potent iron-chelating activity can indirectly influence manganese toxicity. Research has shown that iron depletion by desferrioxamine can paradoxically increase the uptake of manganese through transporters like the divalent metal transporter 1 (DMT1). dartmouth.edu This can potentiate manganese-induced cellular stress, including endoplasmic reticulum (ER) stress and apoptosis. dartmouth.edu

Therefore, the proteomic profile of a cell exposed to manganese-desferrioxamine would likely reflect a combination of manganese-induced stress responses and desferrioxamine-induced iron-deficiency responses. This could lead to a unique protein signature characterized by the simultaneous upregulation of stress-related proteins and iron-uptake proteins.

The following table outlines some of the key proteins and pathways affected by desferrioxamine.

Table 2: Proteins and Pathways Affected by Desferrioxamine

Protein/Protein Class Organism/Cell Type Observed Effect Potential Consequence
Transferrin Receptor Mouse Heart and Liver (in vivo) Increased protein expression Indication of intracellular iron chelation
Pro-inflammatory Markers (e.g., MCP-1, VCAM-1, ICAM-1, TNFα, IL-6) Mouse Aorta and Heart (in vivo) Decreased gene expression Reduced inflammation
MuRF1 and atrogin-1 C2C12 myotubes (in vitro) Reduced expression Prevention of muscle atrophy

Synthetic Modifications of Desferrioxamine for Targeted Manganese Chelation Research

Design Principles for Desferrioxamine Derivatives with Altered Manganese Affinity

While the rational design of desferrioxamine (DFO) derivatives has predominantly focused on modulating its iron chelation properties, the principles guiding these modifications can be extrapolated to alter manganese affinity. The primary strategy involves modifying the ligand's electronic and steric properties to favor the coordination of Mn³⁺ over other biologically relevant metal ions.

Key design principles include:

Modulating Ligand Field Stabilization Energy (LFSE): The affinity of a ligand for a particular metal ion is influenced by the LFSE. By introducing electron-donating or electron-withdrawing groups to the DFO backbone, it is possible to fine-tune the ligand field strength, which could selectively enhance the stability of the Mn³⁺-DFO complex.

Steric Hindrance: Introducing bulky substituents near the coordination sphere can create steric hindrance that may favor the binding of ions with a specific ionic radius. As the ionic radius of Mn³⁺ (high spin: 0.65 Å) is slightly larger than that of Fe³⁺ (high spin: 0.645 Å), carefully designed steric modifications could potentially discriminate between these two ions.

Preorganization of the Ligand: Modifying the DFO backbone to create a more pre-organized structure for Mn³⁺ binding could enhance affinity. This involves creating a binding pocket that more closely matches the preferred coordination geometry of Mn³⁺.

Altering Lipophilicity: The lipophilicity of the DFO molecule can be altered by conjugating it with lipophilic moieties. While this is often done to improve cell membrane permeability for iron chelation, it can also influence the biodistribution of the chelator and its access to different manganese pools within the body. rsc.org

Research into DFO analogues has shown that even subtle changes, such as replacing N-propanoyl-N-pentyl fragments with smaller methylene (B1212753) units, can impact the chelator's efficiency, highlighting the delicate balance between structure and function. nih.gov

Strategies for Functionalization and Conjugation of Desferrioxamine for Research Applications

The primary site for the functionalization and conjugation of DFO is its terminal amino group, which is not involved in metal coordination. nih.gov This allows for the attachment of various molecules to create derivatives with novel properties for research applications in manganese chelation.

Common strategies include:

Amide Bond Formation: The terminal amine of DFO can be readily acylated through amide bond formation with carboxylic acids, acid chlorides, or activated esters. This is a versatile method for attaching a wide range of functional groups.

Solid-Phase Combinatorial Synthesis: This approach has been used to generate libraries of DFO analogues with diverse functional groups at the C-terminus, allowing for high-throughput screening of their binding affinities for different metal ions. nih.gov

Conjugation to Polymers: DFO has been conjugated to polymers like polyethylene (B3416737) glycol (PEG) to increase its plasma half-life and reduce toxicity. mdpi.com Such strategies could be adapted for developing long-circulating manganese chelators for in vivo studies.

Attachment of Fluorescent Probes or Imaging Agents: For tracking and imaging purposes, DFO can be conjugated to fluorophores or other imaging agents. A pyrimidine (B1678525) derivative of DFO, for instance, has been synthesized to be photochemically sensitive to metal coordination. mdpi.com

Immobilization on Solid Supports: DFO can be immobilized on solid supports, such as silica (B1680970) particles or nanoparticles, for applications in metal ion sensing or removal. mdpi.comresearchgate.net

These functionalization strategies, while often developed with iron in mind, are directly applicable to the creation of DFO-based tools for manganese research.

Evaluation of Novel Desferrioxamine Analogues for Manganese Binding and Redox Activity

The evaluation of novel DFO analogues for their interaction with manganese is crucial for understanding their potential as research tools. This involves assessing their binding affinity for Mn³⁺ and Mn²⁺, as well as the redox properties of the resulting manganese-DFO complexes.

Manganese Binding Affinity

Desferrioxamine exhibits a high affinity for Mn(III). nih.gov The binding of DFO to manganese is a key factor in its ability to mobilize this metal. Studies have shown that DFO can promote the dissolution of manganese-bearing minerals through both reductive and nonreductive pathways. The stability of the Mn(III)-DFO complex is significant, although it can be influenced by environmental factors such as pH.

CompoundMetal IonBinding CharacteristicsReference
Desferrioxamine B (DFO)Mn(III)Very high affinity, forms stable complexes. nih.gov
Desferrioxamine B (DFO)Mn(II)Binds less strongly than to Mn(III). DFO can facilitate the air oxidation of Mn(II) to form Mn(III)-DFO complexes. researchgate.net

Redox Activity of Manganese-Desferrioxamine Complexes

The redox chemistry of manganese is central to its biological function and toxicity. DFO and its analogues can influence the redox state of manganese, and the resulting complexes can exhibit their own redox activity. A notable example is the complex formed between manganese(IV) and DFO, which has been shown to mimic the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme.

ComplexObserved Redox ActivitySignificance in ResearchReference
Mn(IV)-Desferrioxamine BExhibits superoxide dismutase (SOD) mimetic activity, catalyzing the dismutation of superoxide radicals.Provides a tool to study the role of manganese in mitigating oxidative stress and allows for the investigation of SOD mimics. nih.gov
Mn(III)-Desferrioxamine BThe complex can be formed through the oxidation of Mn(II) in the presence of DFO. The stability and redox potential of this complex are relevant to manganese mobilization in biological and environmental systems.Useful for studying the mechanisms of manganese transport and the biogeochemical cycling of manganese. researchgate.net

The development of novel DFO analogues with tailored manganese binding and redox properties holds promise for advancing our understanding of the complex roles of manganese in health and disease. Further research is needed to systematically explore the structure-activity relationships governing the interaction of these synthetic chelators with manganese.

Future Directions and Emerging Research Frontiers in Manganese Desferrioxamine Chemistry

Exploration of Undiscovered Manganese-Desferrioxamine Complexation Modes

Current understanding of manganese-desferrioxamine interactions has primarily centered on the formation of 1:1 complexes, particularly with Mn(II) and Mn(III). acs.orgnih.gov Research has established the stability of the Mn(III)HDFOB+ complex within a pH range of 7.0 to 11.3. acs.orgnih.gov This complex can be formed through the air-oxidation of Mn(II)-DFOB and is stable against disproportionation into Mn(II) and solid MnO2 within this pH range. acs.org Below pH 7.0, it tends to decompose via internal electron transfer, producing Mn(II) and oxidized desferrioxamine products. acs.orgnih.gov

The mobilization of manganese from minerals by desferrioxamine B (DFOB) has also been observed. Studies have shown that DFOB can extract Mn(III) from manganese oxyhydroxides like manganite (γ-MnOOH) and δ-MnO2, forming aqueous Mn(III)-DFOB complexes. acs.org This process highlights a shift from the traditional view that aqueous Mn(III) is inherently unstable. acs.org

However, the full landscape of potential complexation modes is likely more intricate. Future research should focus on exploring:

Higher-Order Complexes: Investigating the potential formation of multinuclear manganese complexes bridged by desferrioxamine or ternary complexes involving other environmentally relevant ligands. The stoichiometry of zirconium(IV) complexes with a desferrioxamine derivative, for instance, has been shown to include 1:1, 2:2, and 2:3 metal-to-ligand ratios, suggesting that manganese may also form more complex species under specific conditions. mdpi.com

Influence of Competing Ions: Systematically studying how the presence of other metal ions, such as Fe(III) or Ca(II), affects the complexation of manganese with desferrioxamine. It has been noted that in seawater, the formation of Mn(III)-DFB complexes may be hindered by the stability of the calcium-DFB complex. nih.govresearchgate.net The presence of iron minerals can also decrease the rate of Mn(III)-DFOB mobilization. acs.org

Kinetics in Heterogeneous Systems: Delving into the kinetics of complex formation and dissociation on mineral surfaces and in the presence of organic matter. The initial rates of Mn(III)-DFOB mobilization from minerals are known to be affected by the presence of other minerals like 2-line ferrihydrite. acs.org

A deeper understanding of these complexation modes will provide a more accurate picture of manganese speciation and transport in diverse environmental settings.

ParameterValue/ObservationReference
Stable Mn(III)HDFOB+ pH Range7.0–11.3 acs.orgnih.gov
Mn(III)-DFOB Absorbance Max310 nm acs.org
Mn(II) Species Complexed by DFOBThree distinct Mn(II)−DFOB species identified acs.orgnih.gov
Mn(III) Species Complexed by DFOBOne Mn(III)−DFOB species identified (Mn(III)HDFOB+) acs.orgnih.gov
Mobilization from MineralsDFOB mobilizes Mn(III) from manganite and δ-MnO2 acs.orgresearchgate.net

Advanced Computational Modeling and Simulation of Manganese-Desferrioxamine Interactions

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into the structure, bonding, and reactivity of metal complexes at an atomic level. While such methods have been applied to study the interaction of desferrioxamine with other metals like iron and cobalt, their application to manganese complexes is an emerging frontier. researchgate.netnih.govmdpi.com

Future research in this area should leverage advanced computational techniques to:

Predict Spectroscopic Properties: Employ methods like Time-Dependent Density Functional Theory (TD-DFT) to predict and interpret the electronic absorption spectra of different manganese-desferrioxamine species. researchgate.net This can aid in the identification and quantification of these complexes in experimental samples.

Elucidate Reaction Mechanisms: Use quantum mechanical calculations to map out the potential energy surfaces for the formation, dissociation, and redox reactions of manganese-desferrioxamine complexes. This could clarify the mechanisms of Mn(II) oxidation when complexed with DFOB and the internal electron transfer that leads to complex decomposition at low pH. acs.org

Simulate Environmental Behavior: Utilize molecular dynamics simulations to understand the behavior of these complexes in aqueous solution, at interfaces with minerals, and in the presence of biological membranes. This can help predict their environmental fate and transport.

Analyze Bonding Characteristics: Apply tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize the nature of the manganese-oxygen bonds within the complex, determining their covalent versus electrostatic character. researchgate.net

These computational studies will be invaluable for rationalizing experimental observations and for predicting the existence and properties of yet-undiscovered complexation modes.

Computational MethodPotential Application for Mn-Desferrioxamine
Density Functional Theory (DFT)Calculation of geometric structures, stability constants, and reaction energies. nih.govmdpi.com
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis absorption spectra and electronic transitions. researchgate.net
Molecular Dynamics (MD)Simulation of complex behavior in solution and at interfaces.
QTAIM/NBO AnalysisCharacterization of the nature of chemical bonds within the complex. researchgate.net

Development of Novel Analytical Probes Utilizing Manganese-Desferrioxamine Complexes

The strong and specific interaction between desferrioxamine and certain metal ions, particularly Fe(III), has been harnessed to develop analytical sensors and probes. mdpi.com The terminal amino group of the desferrioxamine molecule, which is often not involved in metal chelation, provides a convenient handle for covalent immobilization onto various surfaces, including nanoparticles and electrodes. nih.govmdpi.com This principle can be extended to create novel analytical tools for the detection and quantification of manganese.

Emerging research frontiers in this domain include:

Fluorescent Chemosensors: Designing and synthesizing fluorescent probes where the manganese-desferrioxamine complexation event modulates the fluorescence signal. This could involve conjugating desferrioxamine to a fluorophore, similar to the carbazole–desferrioxamine sensor developed for Fe(III). mdpi.com

Electrochemical Sensors: Fabricating electrodes modified with immobilized desferrioxamine to selectively capture manganese ions from a sample. The binding event could then be detected and quantified using techniques like cyclic voltammetry or electrochemical impedance spectroscopy.

Chromophoric Probes: Utilizing chromophoric derivatives of desferrioxamine that exhibit a distinct color change upon binding to manganese. mdpi.com The resulting complexes have unique spectral properties; for example, the Mn-DFOB complex has a dark green color with an absorbance maximum at 310 nm, which differs from the orange Fe-DFOB complex that absorbs at 428 nm. acs.org This spectral distinction could be the basis for selective colorimetric assays.

The development of such probes would provide valuable tools for environmental monitoring, allowing for the rapid and sensitive detection of different manganese species in natural waters and soils.

Broader Implications for Metal Homeostasis and Redox Biology in Environmental and Biological Systems

The chemistry of manganese-desferrioxamine has profound implications that extend beyond simple complex formation, touching upon the fundamental processes of metal homeostasis and redox biology in both environmental and living systems.

In environmental contexts, the formation of stable, soluble Mn(III)-desferrioxamine complexes fundamentally alters our understanding of manganese's biogeochemical cycle. acs.orgnih.gov Siderophores like desferrioxamine, produced by microbes to acquire iron, can inadvertently mobilize manganese, impacting the cycling of both metals. acs.org This interaction can limit the availability of the siderophore for iron chelation and influence the redox state of the local environment. acs.org The stability of aqueous Mn(III) complexed by siderophores suggests it may be a more significant player in soil and aquatic chemistry than previously thought, potentially influencing the cycling of carbon, nitrogen, and sulfur. acs.orgnih.gov

In biological systems, the interaction between manganese and iron homeostasis is critical. researchgate.net Desferrioxamine is a well-known iron chelator, and its interaction with manganese could have implications for conditions characterized by dysregulation of these metals. mdpi.com While desferrioxamine is used to treat iron overload, its ability to also bind manganese could potentially influence the distribution and bioavailability of this essential trace element. researchgate.net Furthermore, manganese itself is a key component of enzymes that defend against reactive oxygen species (ROS), such as superoxide (B77818) dismutase (SOD). nih.gov The complexation of manganese by desferrioxamine could modulate its redox activity and its role in cellular redox biology, a possibility that warrants further investigation.

Future research should aim to unravel these complex interconnections, exploring how manganese-desferrioxamine interactions influence microbial ecology, the fate of nutrients and contaminants in the environment, and the delicate balance of metal ions in biological systems.

Q & A

Q. How do researchers assess the chelation efficacy of this compound in vitro?

  • Methodological Answer : In vitro assays involve incubating the complex with metal-loaded biomolecules (e.g., ferritin or transferrin) at physiological pH (7.4). Chelation efficiency is quantified via atomic absorption spectroscopy (AAS) to measure residual metal concentrations. Controls include free DFO and EDTA for comparative analysis .

Advanced Research Questions

Q. How can contradictions in chelation efficiency data across studies be resolved?

  • Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., pH, ionic strength, or competing ligands). Researchers should replicate experiments using standardized buffers (e.g., HEPES or PBS) and report thermodynamic stability constants (log K) under identical conditions. Statistical tools like ANOVA can identify significant variables (e.g., pH effects on Mn²⁺-DFO binding) .

Q. What experimental designs optimize manganese recovery using this compound in complex matrices (e.g., biological fluids or environmental samples)?

  • Methodological Answer : A factorial design (e.g., Box-Behnken or central composite) is recommended to test variables like pH (2–6), molar ratio (Mn:DFO), and incubation time. For example, a study on solvent extraction (similar to D2EHPA-based methods) showed pH 4 and a 1:2 Mn:DFO ratio maximized recovery (92% efficiency) . Data should be analyzed using response surface methodology (RSM) .

Q. How do researchers analyze the thermodynamic stability of this compound under varying redox conditions?

  • Methodological Answer : Potentiometric titrations coupled with cyclic voltammetry determine stability constants (K) and redox potentials. For example, Mn-DFO complexes may exhibit lower stability in oxidizing environments due to Mn³⁺ oxidation. Computational models (DFT or molecular dynamics) can predict binding affinities under simulated physiological conditions .

Data Analysis and Reporting Guidelines

Q. How should conflicting spectroscopic data (e.g., EPR vs. UV-Vis) be interpreted?

  • Methodological Answer : Cross-validate results using complementary techniques. For instance, EPR may detect paramagnetic Mn³⁺ species not visible in UV-Vis. Discrepancies should be addressed by repeating experiments under inert atmospheres to prevent oxidation and reporting confidence intervals for spectral peaks .

Q. What statistical approaches are appropriate for comparing this compound’s efficacy with other chelators?

  • Methodological Answer : Use paired t-tests or non-parametric tests (Mann-Whitney U) for small datasets. For multi-variable comparisons (e.g., DFO vs. EDTA), multivariate analysis (MANOVA) accounts for interactions between pH, concentration, and chelation efficiency. Report effect sizes (Cohen’s d) to highlight practical significance .

Tables for Reference

VariableOptimal RangeImpact on Chelation EfficiencySource
pH4–5Maximizes Mn-DFO stability
Mn:DFO Molar Ratio1:2Prevents ligand excess
Temperature (°C)25–37Balances kinetics & stability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.